Sodium metaphosphate

Description

Overview of Sodium Metaphosphate as a Polyphosphate Class

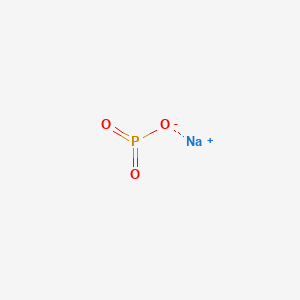

Sodium metaphosphate is the general term for a class of inorganic polyphosphate salts. nih.govresearchgate.net These compounds consist of repeating structural units of metaphosphate with the empirical formula (NaPO₃)n. wikipedia.orgatamankimya.comatamanchemicals.com Commercially, the substance often referred to as sodium hexametaphosphate (SHMP) is typically a mixture of various metaphosphates, making the more accurate chemical term sodium polymetaphosphate. wikipedia.orgatamankimya.com These compounds are classified as polyphosphates, which are polymers containing orthophosphate-derived repeating units linked by sharing oxygen atoms.

The broader class of sodium polyphosphates includes amorphous, water-soluble compounds composed of linear chains of metaphosphate units, (NaPO₃)x, where x is two or greater, terminated by Na₂PO₄- groups. atamankimya.com These polyphosphates are often categorized by their Na₂O/P₂O₅ ratio or their P₂O₅ content. atamankimya.com For instance, Graham's salt, a name historically associated with sodium hexametaphosphate, refers to vitreous sodium phosphates with a Na₂O:P₂O₅ ratio close to one. atamanchemicals.comatamankimya.com

The physical properties of sodium metaphosphate are those of a white, odorless, crystalline solid that is soluble in water but not in organic solvents. wikipedia.orgatamanchemicals.com It is prepared industrially by heating monosodium orthophosphate, which first generates sodium acid pyrophosphate. wikipedia.org Subsequent heating of the pyrophosphate followed by rapid cooling yields sodium hexametaphosphate. wikipedia.orgatamanchemicals.com

| Property | Value |

|---|---|

| Chemical Formula | (NaPO₃)₆ or Na₆P₆O₁₈ atamanchemicals.com |

| Molar Mass | 611.77 g/mol atamanchemicals.com |

| Appearance | White crystals or powder wikipedia.orgatamanchemicals.com |

| Density | 2.484 g/cm³ wikipedia.org |

| Melting Point | 628 °C (decomposes) wikipedia.orgchemicalbook.com |

| Boiling Point | 1,500 °C wikipedia.org |

| Solubility | Soluble in water, insoluble in organic solvents wikipedia.org |

Diverse Polymeric Forms of Sodium Metaphosphate: Cyclic and Linear Architectures

Sodium metaphosphates exhibit structural diversity, existing in both linear and cyclic polymeric forms. nih.govresearchgate.net The general term "sodium metaphosphate" can describe polyphosphate salts with four or more phosphate (B84403) units. nih.gov

Cyclic Metaphosphates: These structures consist of alternating phosphorus and oxygen atoms forming a ring. The smallest and most common cyclic form is sodium trimetaphosphate, with a three-unit ring structure (NaPO₃)₃. atamanchemicals.comatamanchemicals.com The series of cyclic metaphosphates extends to at least the decametaphosphate (n=10). atamanchemicals.comatamanchemicals.com The specific compound sodium hexametaphosphate (SHMP) can refer to the true hexamer with a six-unit cyclic structure, Na₆[(PO₃)₆]. wikipedia.org However, the commercial product sold under this name is often a mixture of polymers. wikipedia.orgatamankimya.com

Linear Polyphosphates (Polymetaphosphates): These are straight-chain polymers. The term sodium hexametaphosphate is frequently used in commerce to describe a mixture of linear polymers where the number of repeating units (n) ranges from 10 to 20. atamanchemicals.comatamankimya.com Vitreous (glassy) sodium phosphates, also known as Graham's salts, are high-molecular-weight linear polymers where 'n' can range from 25 to infinity. atamanchemicals.com Another form, insoluble sodium metaphosphate (IMP) or Maddrell's salt, is a high-molecular-weight polyphosphate composed of two long metaphosphate chains that spiral in opposite directions around a common axis. fao.org

| Form | Description | Example/Common Name |

|---|---|---|

| Cyclic | Ring structures of alternating phosphorus and oxygen atoms (n=3 to at least 10). atamanchemicals.comatamanchemicals.com | Sodium Trimetaphosphate (n=3), Sodium Hexametaphosphate (n=6) |

| Linear (Polymeric) | Straight chains of repeating metaphosphate units. nih.gov | Graham's Salt (n=25 to ∞), "Commercial SHMP" (n=10-20) atamanchemicals.comatamankimya.com |

| Insoluble (Polymeric) | High molecular weight, long-chain polymer with a double spiral structure. fao.org | Maddrell's Salt fao.org |

Scope and Significance in Contemporary Chemical Research

Sodium metaphosphate, particularly in its polymeric form as SHMP, holds considerable significance across various fields of chemical research due to its versatile functions as a chelating agent, dispersant, and emulsifier. nih.govatamankimya.comatamanchemicals.com

Key research areas include:

Materials Science: A significant application is its use as a deflocculant in the production of clay-based ceramic particles. atamankimya.com It functions as a dispersing agent to break down clay and other soil types for soil texture assessment. atamankimya.commdpi.com Its ability to sequester metal ions also makes it a subject of study as a corrosion inhibitor. nih.govmdpi.com

Water Treatment: Research focuses on its role as a water softening agent. It forms stable, soluble complexes with divalent metal ions like calcium and magnesium, thereby preventing the formation of insoluble scale deposits and reducing water hardness. chemicalbook.commdpi.com

Geosciences: It is employed as a dispersant to disaggregate sediments and break down clay for soil analysis and the preparation of samples for micropaleontology. researchgate.netatamankimya.com

Biomedical and Dental Science: Recent studies have investigated its biological activities. It is used as an active ingredient in toothpastes for anti-staining and tartar prevention. mdpi.comallenpress.com Research suggests it may help prevent periodontal disease and even enhance bone formation. researchgate.netallenpress.com A 2023 study highlighted an intriguing role for SHMP as an initiator of calcium rise in mouse oocytes, suggesting potential physiological functions in mammalian cells that were previously unrecognized. mdpi.com

Food Chemistry: In the food industry, it is researched for its role as a sequestrant, texturizer, thickener, and emulsifier in a wide range of products, including dairy, seafood, and meat processing. atamankimya.com Its chelating properties help maintain the color and stability of foods. atamankimya.com

The compound's ability to chelate metal ions is central to many of its research applications. atamankimya.comaako.nl This property allows it to bind with metal ions, particularly multivalent cations, preventing them from engaging in undesirable chemical reactions, such as precipitation or catalysis of oxidative processes. mdpi.com

Properties

InChI |

InChI=1S/Na.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMNWCRSESPIJM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-56-8 (Parent) | |

| Record name | Metaphosphoric acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014550211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6040244 | |

| Record name | Sodium metaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.962 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid, practically insoluble in water; [Merck Index] | |

| Record name | Sodium metaphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White powder. Practically insol in water and in aq solns of pyrophosphates and hexametaphosphates. Sol in mineral acids. Does not form complexes with Fe(II), Fe(III), U(IV) salts. /Maddrell's salt (polymeric sodium metaphosphate)/, Sol in water (pH adjusted to 8-8.6). Insol in organic solvents. Possess dispersing and deflocculating properties, coagulate albumins, and inhibit the crystallinization of slightly sol compds such as calcium carbonate and calcium sulfate. /Glassy sodium metaphosphate; Graham's salt/ | |

| Record name | SODIUM METAPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

10361-03-2, 14550-21-1, 10124-56-8, 50813-16-6 | |

| Record name | Sodium metaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014550211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid (HPO3), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium metaphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Metaphosphoric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Metaphosphoric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium metaphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METAPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/532IUT7IRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM METAPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Trajectories in Sodium Metaphosphate Chemistry

Early Discoveries and Conceptualizations of Metaphosphoric Acids and Salts

The genesis of sodium metaphosphate chemistry is rooted in the early 19th-century investigations into the nature of phosphoric acids. Before the 1830s, the relationship between various phosphoric acids and their salts was a source of confusion for chemists. elsevier.es A pivotal moment came in 1833 when the Scottish chemist Thomas Graham published his research on the modifications of phosphoric acid. elsevier.eswikipedia.orgwellcomecollection.org Graham's work was groundbreaking as it was the first to clearly distinguish between ortho-, pyro-, and metaphosphoric acids. wikipedia.orgwellcomecollection.org He proposed that these different forms were not isomers but distinct chemical entities, a concept that led to the development of the idea of polybasic acids. britannica.com Graham conceptualized that the different modifications of phosphoric acid were combined with varying amounts of "basic water." He defined metaphosphoric acid as a "phosphate of water" with the formula HP. elsevier.es His work laid the foundation for understanding that metaphosphates were salts of this unique acid. elsevier.esbritannica.com The sodium salt of this new acid was named "metaphosphate of soda" by Graham.

Following Graham's pioneering research, other chemists began to explore these new compounds. The German chemist Theodor Fleitmann, along with W. Henneberg, conducted further studies on polyphosphates. In 1849, Fleitmann introduced the term "hexametaphosphoric acid," although it was a misidentification at the time. atamanchemicals.comguidechem.comwikiwand.com Fleitmann and Henneberg also synthesized double salts with compositions like MIMIIP3O9·4H2O. researchgate.net Their work, along with that of others, began to reveal the complexity of what would later be understood as a series of polyphosphates. google.comgoogle.com Another significant figure, Gustav Tammann, contributed to the early understanding through his studies on phosphate (B84403) glasses and the preparation of a difficultly soluble form of sodium metaphosphate, which he named Kurrol's salt. researchgate.netresearchgate.net For a considerable time, sodium metaphosphate was largely considered a chemical curiosity.

Evolution of Analytical Techniques in Elucidating Sodium Polyphosphate Structures

The true structural diversity of sodium metaphosphates remained largely unknown for over a century, primarily due to the limitations of analytical techniques. The commercial form, a glassy substance known as Graham's salt, was for a long time erroneously referred to as sodium hexametaphosphate. iupac.org The unravelling of its true nature as a mixture of polymeric metaphosphates is a testament to the power of evolving analytical methods. iupac.org

A significant breakthrough came in the mid-20th century with the application of paper chromatography . iupac.orgmcgill.caste-mart.com In 1956, chromatographic analysis of the hydrolysis products of Graham's salt provided the first concrete evidence for the presence of cyclic anions containing more than four phosphate groups. atamanchemicals.comguidechem.comwikiwand.com This finding, confirmed in 1961, was a crucial step in moving beyond the simple "hexametaphosphate" designation and recognizing the existence of a range of cyclic and linear polyphosphates. atamanchemicals.comguidechem.comwikiwand.com Ion-exchange chromatography also proved to be a powerful tool for separating the various phosphate species in these complex mixtures. oup.comresearchgate.net

The latter half of the 20th century saw the application of more sophisticated techniques. Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy emerged as an exceptionally powerful tool for analyzing mixtures of polyphosphate ions. researchgate.netharvard.eduacs.org While the spectra of longer chain phosphates were complex, 31P NMR allowed for the quantitative measurement of linear, cyclic, and even branched polyphosphate structures, as well as the determination of average chain lengths. researchgate.netacs.org

X-ray diffraction has been instrumental in determining the crystal structures of specific sodium metaphosphate forms. iupac.orgresearchgate.netiaea.org For instance, the structures of different forms of sodium Kurrol salt have been studied using powder X-ray diffraction. researchgate.net High-energy X-ray diffraction has also been employed to investigate the structure of sodium metaphosphate glasses. researchgate.net These techniques provided definitive proof of the atomic arrangements in both crystalline and amorphous forms.

The following table summarizes the key analytical techniques and their contributions to the understanding of sodium metaphosphate structures.

| Analytical Technique | Key Contribution | Approximate Time Period |

| Wet Chemical Methods | Initial differentiation of phosphoric acids based on reactivity. | Early to Mid-19th Century |

| Paper Chromatography | Revealed the presence of various linear and cyclic polyphosphates in Graham's salt. | 1950s |

| Ion-Exchange Chromatography | Enabled the separation and quantification of different phosphate species in mixtures. | 1950s onwards |

| 31P NMR Spectroscopy | Allowed for detailed structural analysis of polyphosphate mixtures in solution, including chain length determination. | 1960s onwards |

| X-ray Diffraction | Provided definitive crystal structures of various sodium metaphosphate salts. | 1960s onwards |

Key Milestones in the Preparation and Characterization of Specific Sodium Metaphosphate Forms

The historical development of sodium metaphosphate chemistry is also marked by the successful synthesis and characterization of its various forms, from cyclic trimers to long-chain polymers.

One of the earliest and most well-studied forms is sodium trimetaphosphate (Na3P3O9) . It can be prepared by heating sodium dihydrogen phosphate to around 550°C. wikipedia.org Another method involves heating monosodium orthophosphate, which first forms sodium acid pyrophosphate, and this is subsequently heated to produce sodium trimetaphosphate. It can also be synthesized through the thermal reaction of orthophosphoric acid and sodium chloride at 600°C. wikipedia.org

The long-chain, highly polymeric forms of sodium metaphosphate include the water-insoluble Maddrell's salt and Kurrol's salt . icm.edu.plwikipedia.orgwikipedia.org Maddrell's salt can be obtained by heating monosodium phosphate (NaH2PO4) or sodium ammonium (B1175870) hydrogen phosphate (NaNH4HPO4). nih.gov Kurrol's salt is another high-molecular-weight crystalline polyphosphate. wikipedia.orgwikipedia.org These insoluble forms are structurally distinct from the glassy, water-soluble Graham's salt.

A significant milestone was the first successful synthesis of a specific cyclic metaphosphate larger than the trimer. In 1963, the German chemists Erich Thilo and Ulrich Schülke succeeded in preparing sodium hexametaphosphate (Na6(PO3)6) by heating anhydrous sodium trimetaphosphate. atamanchemicals.comguidechem.comwikiwand.comtestbook.com This achievement was crucial as it provided a pure, well-defined cyclic hexamer, allowing for its distinct properties to be studied and differentiated from the amorphous mixture of Graham's salt, which had long been referred to by the same name.

The table below outlines key milestones in the preparation of different sodium metaphosphate forms.

| Sodium Metaphosphate Form | Key Preparation Method | Notable Researchers/Discoverers | Year of Significance |

| Graham's Salt (amorphous sodium polymetaphosphate) | Heating sodium dihydrogen phosphate to a high temperature followed by rapid cooling. | Thomas Graham | 1833 |

| Sodium Trimetaphosphate (Na3P3O9) | Heating sodium dihydrogen phosphate to ~550°C. | - | 1955 |

| Maddrell's Salt (insoluble sodium polymetaphosphate) | Heating monosodium phosphate or sodium ammonium hydrogen phosphate. | - | - |

| Kurrol's Salt (insoluble sodium polymetaphosphate) | Tempering a super-cooled melt of (NaPO3)n at 550°C. | Gustav Tammann | - |

| Sodium Hexametaphosphate (Na6(PO3)6) | Heating anhydrous sodium trimetaphosphate. | Erich Thilo and Ulrich Schülke | 1963 |

Advanced Synthesis and Preparation Methodologies for Sodium Metaphosphate Compounds

Industrial-Scale Production Pathways of Sodium Metaphosphates

The large-scale manufacturing of sodium metaphosphates relies on several established chemical pathways. These methods are designed to be efficient and yield products with specific properties required for diverse applications.

A prevalent method for producing sodium metaphosphate involves high-temperature melt polymerization. google.com This technique typically starts with a precursor, such as monosodium orthophosphate or a mixture of phosphoric acid and a sodium salt, which is heated to high temperatures. wikipedia.orgatamanchemicals.com The heat facilitates a dehydration and condensation reaction, leading to the formation of long-chain polyphosphates. atamanchemicals.com

For instance, heating monosodium orthophosphate generates sodium acid pyrophosphate, which is then further heated to create sodium hexametaphosphate. wikipedia.org This process is followed by rapid cooling, or quenching, to form a glassy product. atamanchemicals.comchemicalbook.com The temperature and duration of the heating, as well as the rate of cooling, are critical parameters that influence the degree of polymerization and the properties of the final product. chemicalbook.comcd1958.com Temperatures can range from 620°C to over 900°C. atamanchemicals.comchemicalbook.com The molten material is often handled in graphite (B72142) crucibles due to the high temperatures and corrosive nature of the reactants. cd1958.comchembk.com

Table 1: High-Temperature Melt Polymerization Parameters

| Parameter | Value Range | Impact on Product |

|---|---|---|

| Starting Material | Monosodium orthophosphate, Disodium (B8443419) hydrogen phosphate (B84403) | Influences intermediate reactions and final polymer structure. |

| Temperature | 620°C - 900°C atamanchemicals.comchemicalbook.com | Higher temperatures promote higher degrees of polymerization. |

| Heating Duration | Varies (e.g., 1-1.5 hours) chembk.com | Affects the completeness of the polymerization reaction. |

| Cooling Method | Rapid quenching to 60-80°C chemicalbook.com | Fast cooling results in an amorphous, glassy product. |

Neutralization processes are also widely employed in the industrial synthesis of sodium metaphosphates. journalspub.info These methods typically involve the reaction of an acid, such as phosphoric acid, with a base, like sodium carbonate (soda ash) or sodium hydroxide (B78521) (caustic soda), to form a sodium phosphate salt solution. atamanchemicals.comchemicalbook.com

The initial neutralization reaction is often carried out at elevated temperatures, for example, between 80°C and 100°C. atamanchemicals.comchemicalbook.com The resulting solution, containing a precursor like sodium dihydrogen phosphate, is then concentrated through evaporation. atamanchemicals.comchemicalbook.com Following concentration, the material undergoes a high-temperature agglomeration or polymerization step, where water is driven off and the phosphate units link together to form the metaphosphate chains. atamanchemicals.comatamanchemicals.com In some processes, sodium nitrate (B79036) is added during this stage. atamanchemicals.comgoogle.com The final molten product is then cooled and processed into its final form, such as flakes or powder. atamanchemicals.com

Monosodium orthophosphate (NaH₂PO₄) is a key precursor in many industrial synthesis routes for sodium metaphosphate. wikipedia.orgepa.gov This is due to its ability to readily undergo thermal decomposition and polymerization. wikipedia.org When heated, monosodium orthophosphate first dehydrates to form sodium acid pyrophosphate (Na₂H₂P₂O₇). wikipedia.org

Upon further heating to temperatures exceeding 625°C, the sodium acid pyrophosphate molecules condense, eliminating water and forming the cyclic or long-chain structures of sodium metaphosphate. wikipedia.orgatamanchemicals.com The process is typically concluded with rapid cooling of the resulting melt to produce a soluble, glassy form of sodium metaphosphate. atamanchemicals.com This method is advantageous as it starts from a single, well-defined precursor, allowing for better control over the reaction stoichiometry and final product composition. wikipedia.org

Table 2: Thermal Decomposition of Monosodium Orthophosphate

| Step | Reaction | Temperature | Product |

|---|---|---|---|

| 1 | 2NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O wikipedia.org | Initial Heating | Sodium Acid Pyrophosphate |

| 2 | 3Na₂H₂P₂O₇ → (NaPO₃)₆ + 3H₂O wikipedia.org | > 625°C atamanchemicals.com | Sodium Hexametaphosphate |

Another significant industrial pathway for sodium metaphosphate synthesis involves the use of phosphorus pentoxide (P₄O₁₀). chemicalbook.comchemicalbook.com In this method, yellow phosphorus is burned in a stream of dry air to produce phosphorus pentoxide. atamanchemicals.comchemicalbook.com The resulting P₄O₁₀ is then mixed with a sodium source, typically sodium carbonate (soda ash), in a specific ratio (e.g., Na₂O:P₂O₅ of 1:1 to 1.1:1). atamanchemicals.comchemicalbook.com

This mixture is then heated in a crucible, often made of graphite, to induce a dehydration and fusion reaction, leading to the formation of molten sodium metaphosphate. chemicalbook.comchembk.com The melt is subsequently quenched and pulverized to yield the final industrial product. chemicalbook.com This route offers a direct way to form the phosphate backbone from elemental phosphorus. atamanchemicals.comchemicalbook.com

Controlled Synthesis of Specific Sodium Metaphosphate Species

While industrial production often yields a mixture of polymetaphosphates, specific applications may require the synthesis of a particular metaphosphate species, such as sodium trimetaphosphate.

Sodium trimetaphosphate (Na₃P₃O₉), a cyclic metaphosphate, can be synthesized through the controlled heating of sodium dihydrogen phosphate. wikipedia.org The reaction involves heating sodium dihydrogen phosphate to approximately 550°C. wikipedia.org This process can also be achieved by heating a mixture of disodium hydrogen phosphate and monosodium phosphate to temperatures between 500-550°C. atamanchemicals.com

Another method involves the reaction of phosphoric acid and sodium carbonate, followed by calcination of the resulting mixture of disodium hydrogen phosphate and sodium dihydrogen phosphate at 400-450°C. atamanchemicals.com A one-step thermal synthesis has also been reported, reacting sodium chloride and orthophosphoric acid at 600°C. acs.org The purity of the resulting sodium trimetaphosphate can be influenced by factors such as reaction temperature and the particle size of the reactants. acs.org For instance, using a fine sodium chloride powder can lead to a product with 99% purity. acs.org The traditional synthesis from sodium dihydrogen phosphate can sometimes lead to the formation of other polymers, thus reducing the yield and purity of the desired trimetaphosphate. guidechem.com

Formation of Insoluble Sodium Metaphosphate (Maddrell's Salt)

Insoluble sodium metaphosphate, known as Maddrell's salt, is a high-molecular-weight sodium polyphosphate. europa.eu It is a crystalline powder that is insoluble in water but soluble in mineral acids and solutions of potassium and ammonium (B1175870) chlorides. europa.eu The formation of Maddrell's salt can be achieved through the thermal dehydration of various sodium phosphate precursors.

One common method involves the heating of monosodium orthophosphate (NaH₂PO₄). When NaH₂PO₄ is heated, it first dehydrates to form disodium pyrophosphate (Na₂H₂P₂O₇), which upon further heating, condenses into Maddrell's salt and sodium trimetaphosphate. icm.edu.pl Specifically, heating NaH₂PO₄ to 250°C and then gradually to 350°C yields Maddrell's salt, which remains stable up to approximately 500°C. nih.gov

The process can be influenced by various factors to ensure the formation of pure Maddrell's salt. For instance, a method for producing pure Maddrell's salt involves heating sodium trimetaphosphate, or a mixture containing it with other sodium phosphates, to temperatures between 250°C and 420°C. google.com To facilitate this transformation, 0.5 to 5 weight percent of a substance like orthophosphoric acid, polyphosphoric acid, or phosphorus pentoxide is added to the starting material before heating. google.com The calcination period is typically between 60 to 120 minutes. google.com

Another approach describes the production of Maddrell's salt by heating solid sodium dihydrogen phosphate and/or disodium dihydrogen pyrophosphate that contains catalytic amounts of an acid, such as orthophosphoric acid, statistically distributed within the crystal lattice. google.com This process is carried out at temperatures ranging from 250°C to 500°C, with a preferred range of 280°C to 380°C. google.com The reaction is reportedly two to three times faster than previously known methods. google.com

Furthermore, a process for creating Maddrell's salt that is substantially free of water-soluble by-products involves heating monosodium orthophosphate or disodium pyrophosphate at temperatures between 250°C and 350°C. justia.com To minimize water-soluble components, which can negatively affect its application in products like toothpaste, the process can be modified. justia.com One such modification includes pelletizing the monosodium orthophosphate before heating it to a temperature between 300°C and 460°C. google.com

The table below summarizes various precursor materials and their corresponding reaction conditions for the synthesis of Maddrell's salt.

| Precursor(s) | Additive(s) | Temperature Range (°C) | Reaction Time | Product Purity |

| Sodium trimetaphosphate (alone or with Maddrell's salt, NaH₂PO₄, or Na₂H₂P₂O₇) | 0.5-5 wt% orthophosphoric acid, polyphosphoric acid, or P₂O₅ | 250 - 420 | 60 - 120 minutes | Pure Maddrell's salt |

| Sodium dihydrogen phosphate and/or disodium dihydrogen pyrophosphate | Catalytic amounts of orthophosphoric acid, polyphosphoric acid, etc. | 250 - 500 | Not specified | Pure Maddrell's salt |

| Monosodium orthophosphate | Finely pulverized ammonium dihydrogen phosphate | 430 - 480 (heating gas) | ~45 minutes | Not specified |

| Monosodium orthophosphate | Urea phosphate | 400 | 2 hours | 98.1% Maddrell's salt |

| Sodium trimetaphosphate (75%) and Maddrell's salt (25%) | 5g finely ground ammonium polyphosphate | 380 | 1 hour | 98% Maddrell's salt |

Solid-State Reaction Methods for Complex Metaphosphates (e.g., NaCo(PO₃)₃, NaFe(PO₃)₃)

Solid-state reaction is a prevalent method for synthesizing complex metaphosphates containing transition metals. This technique involves heating a mixture of solid reactants to high temperatures to induce a chemical reaction and form the desired product.

NaCo(PO₃)₃: A new cobalt-based sodium metaphosphate, NaCo(PO₃)₃, has been synthesized using a solid-state method. researchgate.net The synthesis involves mixing stoichiometric amounts of precursor materials and heating them in an alumina (B75360) boat at 600°C for 15 hours. researchgate.net The resulting compound has an orthorhombic crystal structure. researchgate.netresearchgate.net Another study reports the synthesis of cubic NaCo(PO₃)₃ via a conventional solid-state route, which exhibits electrochemical activity as a sodium insertion material. acs.orgnih.gov

NaFe(PO₃)₃: The synthesis of NaFe(PO₃)₃ has also been achieved through a conventional two-step solid-state method. researchgate.net The process uses Na₂CO₃, FeC₂O₄·2H₂O, and NH₄H₂PO₄ as raw materials in a stoichiometric ratio. researchgate.net The mixture is heated to 873 K (600°C) for 15 hours in a platinum crucible under a reducing atmosphere (5% H₂ + 95% Ar) to prevent the formation of trivalent iron. researchgate.net While solid-state prepared NaFe(PO₃)₃ was initially found to be electrochemically inactive, a solution combustion synthesis method has been employed to produce electrochemically active, carbon-coated nanoscale NaFe²⁺(PO₃)₃ from Fe³⁺ precursors. acs.orgnih.gov This method has also been used to prepare the solid-solution series Na(Fe₁₋ₓMnₓ)(PO₃)₃. acs.orgnih.gov

The following table outlines the synthesis parameters for these complex metaphosphates.

| Compound | Precursors | Synthesis Method | Temperature (°C) | Atmosphere | Key Findings |

| NaCo(PO₃)₃ | Not specified | Solid-state | 600 | Not specified | Orthorhombic structure researchgate.net |

| NaCo(PO₃)₃ | Not specified | Solid-state | Not specified | Not specified | Cubic framework, active sodium insertion material acs.orgnih.gov |

| NaFe(PO₃)₃ | Na₂CO₃, FeC₂O₄·2H₂O, NH₄H₂PO₄ | Solid-state | 600 | Reducing (5% H₂ + 95% Ar) | White powder obtained researchgate.net |

| NaFe(PO₃)₃ | Fe³⁺ precursors | Solution combustion | Not specified | Not specified | Enabled electrochemical activity acs.orgnih.gov |

| Na(Fe₁₋ₓMnₓ)(PO₃)₃ | Not specified | Solution combustion | Not specified | Not specified | First-time preparation of this solid-solution family acs.orgnih.gov |

Novel Preparation Techniques for Sodium Metaphosphate-Based Materials

Melt-Quenching Approaches for Phosphate Glasses

The melt-quenching technique is a conventional and widely used method for preparing phosphate-based glasses. This process involves melting a mixture of raw materials at a high temperature to form a homogenous liquid, followed by rapid cooling to prevent crystallization and form an amorphous solid (glass).

Several studies have utilized this method to synthesize various sodium phosphate glass systems. For instance, transparent glasses with the composition 55P₂O₅-(45-x)Na₂O-xLi₂O were prepared using a conventional melt-quenching technique. ekb.eg Similarly, phosphate glasses within the CaO-Na₂O-P₂O₅ and SiO₂-CaO-Na₂O-P₂O₅ systems have been synthesized using both conventional and microwave melt-quenching methods. mdpi.com The raw materials for these syntheses include (NaPO₃)₆, NH₄H₂PO₄, CaO, SiO₂, and Na₂CO₃. mdpi.com

Another study prepared phosphate glass (PG) and magnetic phosphate glass (MPG) using the melt-quenching technique with precursors such as NH₄H₂PO₄, CaCO₃, Na₂CO₃, and Fe₂O₃. irjet.net The process involved calcination at 400°C for 1 hour, followed by melting at 1000°C for 1 hour. irjet.net Tb³⁺-doped NaPO₃-BaF₂-AlF₃-CaF₂ glasses have also been prepared using a traditional melt-quenching method. bohrium.com

The table below details the compositions and precursors used in the melt-quenching synthesis of various sodium phosphate glasses.

| Glass System | Precursors | Synthesis Method | Key Features |

| 55P₂O₅-(45-x)Na₂O-xLi₂O | Not specified | Melt-quenching | Amorphous structure confirmed by XRD ekb.eg |

| xCaO-(50-x)Na₂O-50P₂O₅ | (NaPO₃)₆, NH₄H₂PO₄, CaO, Na₂CO₃ | Conventional and Microwave Melt-quenching | Structure dominated by Q² units mdpi.com |

| ySiO₂-20CaO-30Na₂O-(50-y)P₂O₅ | (NaPO₃)₆, NH₄H₂PO₄, CaO, SiO₂, Na₂CO₃ | Conventional and Microwave Melt-quenching | Structure dominated by Q² units mdpi.com |

| Phosphate Glass (PG) & Magnetic Phosphate Glass (MPG) | NH₄H₂PO₄, CaCO₃, Na₂CO₃, Fe₂O₃ | Melt-quenching | Crystalline phases emerge after heat treatment irjet.net |

| NaPO₃-BaF₂-AlF₃-CaF₂ (Tb³⁺-doped) | Not specified | Melt-quenching | Good mechanical properties and high transparency bohrium.com |

Sol-Gel Methodologies for Glass Formation

The sol-gel method presents an alternative to melt-quenching for the synthesis of glasses, offering advantages such as lower processing temperatures, higher purity, and better homogeneity. core.ac.uk This technique involves the transition of a system from a liquid "sol" into a solid "gel" phase.

Phosphate-based glasses in the P₂O₅–CaO–Na₂O–SiO₂ system have been successfully synthesized via the sol-gel method. capes.gov.brrsc.org The precursors used were PO(OH)₃₋ₓ(OC₂H₅)ₓ, and alkoxides of sodium, calcium, and silicon in an ethylene (B1197577) glycol solution. capes.gov.brrsc.org The resulting gels are predominantly amorphous up to 400°C, with some compositions maintaining their amorphous structure up to 800°C. capes.gov.brrsc.org

Another study prepared glasses in the 40(P₂O₅)—x(B₂O₃)–(60 − x)(Na₂O) system using the sol-gel technique. core.ac.uk The precursors for this synthesis were a mixture of mono- and diethylphosphates for P₂O₅, boric acid for B₂O₃, and sodium methoxide (B1231860) for Na₂O. core.ac.uk The dried gels were subsequently heat-treated at temperatures of 200, 300, and 400°C. core.ac.uk

Sodium aluminophosphosilicate glasses have also been synthesized using a sol-gel process with sodium acetate, aluminum lactate, phosphoric acid, and tetraethyl orthosilicate (B98303) (TEOS) as precursors. rsc.org

The following table summarizes the precursors and systems for sol-gel synthesis of sodium phosphate-based glasses.

| Glass System | Precursors | Key Findings |

| P₂O₅–CaO–Na₂O–SiO₂ | PO(OH)₃₋ₓ(OC₂H₅)ₓ, alkoxides of Na, Ca, Si | First successful sol-gel synthesis of these compositions capes.gov.brrsc.org |

| 40(P₂O₅)—x(B₂O₃)–(60 − x)(Na₂O) | Mono- and diethylphosphates, boric acid, sodium methoxide | Systems with higher B₂O₃ content are amorphous up to 400°C core.ac.uk |

| (Na₂O)ₓ–[(AlPO₄)₀.₅(SiO₂)₀.₅]₁₋ₓ | Sodium acetate, aluminum lactate, phosphoric acid, TEOS | Network segregation can be partially overcome by Na₂O addition rsc.org |

Coacervation-Driven Hybrid Material Synthesis

Coacervation is a liquid-liquid phase separation phenomenon that occurs in polymer solutions, resulting in a dense, polymer-rich phase (the coacervate) and a dilute supernatant. nih.gov This process can be utilized to fabricate hybrid materials.

Homogeneous, monophasic hybrid composites of sodium metaphosphate and polyethylene (B3416737) glycol (PEG) have been prepared through coacervation in an aqueous solution. nih.govresearchgate.net The addition of polar organic solvents like ethanol (B145695) can induce coacervation in aqueous phosphate solutions. nih.gov After separation and drying, an amorphous, plastic-like solid is formed, consisting mainly of hydrated sodium phosphate moieties combined with PEG chains. nih.govresearchgate.net These composites are largely amorphous and can incorporate up to 8 weight percent of the polymer. nih.gov

Complex coacervation, driven by electrostatic interactions between oppositely charged molecules, is another important method. For example, stable microcapsules have been produced using gelatin and sodium hexametaphosphate. mdpi.com The optimization of complex coacervation often involves adjusting the ratio of the polymers and the pH of the solution. researchgate.net For instance, an optimal blend of 1.2% gelatin and 0.8% sodium hexametaphosphate at a pH of 4.7 has been identified as an effective formulation. researchgate.net

Preparation of Chemically Modified Sodium Metaphosphate Derivatives (e.g., Vitamin C Sodium Metaphosphate Calcium)

Chemical modification of sodium metaphosphate can lead to the synthesis of novel derivatives with specific properties. An example is the preparation of water-soluble vitamin C sodium metaphosphate calcium.

A method for synthesizing this derivative involves reacting calcium ascorbate (B8700270) with trisodium (B8492382) trimetaphosphate in an aqueous solution. google.com The reaction is carried out at room temperature for 20-30 hours in the presence of a catalyst, with the pH adjusted to 11-11.5 using a NaOH solution. google.comgoogle.com The resulting product is then dried. google.comgoogle.com The structural formula of the synthesized water-soluble vitamin C sodium metaphosphate calcium shows a molar ratio of calcium to sodium of 1:4. google.comgoogle.com

The table below outlines the reactants and conditions for the synthesis of this modified sodium metaphosphate derivative.

| Product | Reactants | Catalyst | pH | Reaction Time | Key Feature |

| Water-soluble vitamin C sodium metaphosphate calcium | Calcium ascorbate, Trisodium trimetaphosphate | NaH₂PO₄, Ca(H₂PO₄)₂, or NaCl | 11 - 11.5 | 20 - 30 hours | Ca:Na molar ratio of 1:4 google.comgoogle.com |

Structural Elucidation and Polymerization Dynamics of Sodium Metaphosphates

The term "sodium metaphosphate" encompasses a range of inorganic polyphosphates with the empirical formula (NaPO₃)ₙ. These compounds are polymers formed from tetrahedral PO₄ structural units linked by sharing oxygen atoms. wikipedia.org Their structures can be either linear chains or cyclic rings, leading to a variety of complex anionic structures. wikipedia.orgnih.gov

Complex Anionic Structures of Sodium Polyphosphates

The structural diversity of sodium metaphosphates arises from the different ways phosphate (B84403) tetrahedra can link together.

Cyclic sodium metaphosphates consist of alternating phosphorus and oxygen atoms forming a ring. nih.govechemi.com These structures are a subset of metaphosphates, which are defined by the empirical formula PO₃⁻ and exist as cyclic oligomers (PO₃)ₙⁿ⁻. acs.org The nomenclature specifies the number of phosphate units in the ring; for example, sodium trimetaphosphate, (NaPO₃)₃, contains a six-membered ring, and sodium tetrametaphosphate, (NaPO₃)₄, has an eight-membered ring. wikidoc.org This series can extend to at least decametaphosphate. nih.govechemi.com In these cyclic structures, each PO₄ tetrahedron shares two of its oxygen atoms with neighboring tetrahedra to form the ring. wikipedia.org The controlled hydrolysis of condensation products of phosphoric acid can yield a complete series of cyclic metaphosphates, from trimetaphosphate to decametaphosphate. researchgate.net

Table 1: Characteristics of Cyclic Sodium Metaphosphates

| Feature | Description |

|---|---|

| General Formula | (NaPO₃)ₙ |

| Structure | Ring of alternating phosphorus and oxygen atoms. nih.govechemi.com |

| Examples | Sodium Trimetaphosphate (n=3), Sodium Tetrametaphosphate (n=4). wikidoc.org |

| Bonding | Each PO₄ tetrahedron shares two oxygen vertices. wikipedia.org |

| Range | Rings can range from n=3 to at least n=10. nih.govechemi.com |

Linear polyphosphates are chain-like polymers with the general formula Na(n+2)P(n)O(3n+1). echemi.com These chains consist of PO₄ tetrahedra linked by sharing oxygen centers. wikipedia.org The terminal phosphorus groups in a chain share one oxygen, while the internal phosphorus centers share two. wikipedia.org The chain length, represented by 'n', can vary significantly, from a few units to thousands. wiley.comacs.org

A well-known example is Graham's salt, which is a vitreous (glassy), amorphous sodium polyphosphate. wiley.comatamanchemicals.com It is produced by heating monosodium orthophosphate (NaH₂PO₄) and then cooling the melt rapidly. wiley.comopen.edu Graham's salt is not a single compound but a mixture of linear polyphosphates with a distribution of chain lengths, where 'n' can range from about 13 to over 100. wiley.comatamanchemicals.comfao.org The average number of phosphorus atoms in these glasses can range from 25 to potentially infinity. nih.govechemi.com The conformation of these polyphosphate chains in their crystalline state is influenced by the associated metal cations. wiley.com In solution, long-chain polyphosphates larger than pentametaphosphate may adopt a helical conformation. researchgate.net

Table 2: Comparison of Linear Sodium Polyphosphates

| Name | Description | Average Chain Length (n) |

|---|---|---|

| Sodium Polyphosphates (general) | Linear chains of metaphosphate units terminated by Na₂PO₄⁻ groups. fao.org | ≥ 2 atamanchemicals.com |

| Sodium Tetrapolyphosphate | A shorter-chain polyphosphate. fao.org | ~4 fao.org |

| Graham's Salt (Sodium Hexametaphosphate) | A common name for a mixture of linear polyphosphates. atamanchemicals.comfao.org | 13 to 18 fao.org |

| High Molecular Weight Polyphosphates | Long-chain polymers. fao.org | 20 to 100 or more fao.org |

| Kurrol's Salt | A high-polymeric, water-insoluble potassium polyphosphate, often converted to the sodium form for use. wiley.com | ~20,000 wiley.com |

The structure of phosphate glasses and polymers can be described using the Qⁿ notation, where 'n' represents the number of bridging oxygens (BO) per PO₄ tetrahedral unit. csic.esacademie-sciences.fr A bridging oxygen is an oxygen atom shared between two adjacent phosphorus atoms (a P-O-P linkage), while a non-bridging oxygen (NBO) is bonded to only one phosphorus atom and is typically double-bonded (P=O) or bonded to a cation. csic.esacademie-sciences.frlibretexts.org

Q³ units : Found in phosphorus pentoxide glass, these are threefold corner-linked PO₄ tetrahedra. csic.es

Q² units : These are the middle tetrahedra in metaphosphate chains, having two bridging oxygens and two non-bridging oxygens. academie-sciences.frresearchgate.net

Q¹ units : These represent the terminal phosphate tetrahedra of a polyphosphate chain or pyrophosphate groups. researchgate.net

The addition of a modifier cation like Na⁺ to a phosphate network breaks up P-O-P bonds, leading to the depolymerization of the network and an increase in the number of non-bridging oxygens. csic.esacs.org In phosphate esters and anhydrides, the π-bonding is delocalized primarily over the non-bridging bonds, giving them a bond order of about 1.5, while the bridging P-O bonds have mainly single-bond character with a bond order of about 1. libretexts.org

Polymerization and Depolymerization Processes

Sodium metaphosphates are dynamic structures that can undergo both formation (polymerization) and breakdown (depolymerization).

Mechanisms of Polyphosphate Chain Elongation

Polyphosphates are formed through the polymerization of phosphoric acid derivatives via condensation reactions. wikipedia.org This process begins when two phosphate units join, eliminating a water molecule to form a P-O-P bond. open.edu The chain can continue to grow stepwise, with each step adding another (PO₃)⁻ unit to the polymer. wikipedia.org The dehydration of sodium dihydrogen phosphate (NaH₂PO₄) by heating is a common method for producing linear polyphosphates; the temperature of dehydration influences the nature and length of the resulting polymer. open.edu For instance, heating NaH₂PO₄ above 250°C produces long-chain polyphosphates. open.edu

In some biological systems, the elongation of polyphosphate chains by the enzyme polyphosphate kinase occurs via a processive mechanism, where short chains of polyphosphate can act as primers for the synthesis of much longer polymers. acs.org

Hydrolytic Degradation Pathways of Sodium Polyphosphates

The P-O-P phosphoanhydride bond in polyphosphates is susceptible to hydrolysis, which causes the polymers to break down. wiley.comopen.edu This degradation generally follows first-order kinetics. oup.comacs.org In excess water, polyphosphates tend to revert to orthophosphate. open.edu The degradation pathways are significantly influenced by pH. oup.comresearchgate.net

In neutral and alkaline solutions : Hydrolytic degradation primarily involves the scission at the ends of the long chains. researchgate.net This process often results in the formation of cyclic trimetaphosphate. oup.comresearchgate.net The formation of trimetaphosphate can be more than ten times faster at a chain end than at a middle group. researchgate.netresearchgate.net

In acidic solutions : In addition to end-chain scission, random scission along the interior of the chain occurs. researchgate.net The rate of hydrolysis into shorter chains and into trimetaphosphate is catalytically accelerated by the presence of metal ions. oup.com Studies have shown that the hydrolysis of long-chain polyphosphates at pH 5 involves both the formation of orthophosphate from end groups and chain scission within the interior of the polymer. researchgate.netresearchgate.net

The energy of activation for the hydrolysis of long-chain polyphosphates has been found to be between 22-26 kcal/mol in the pH range of 3.0 to 7.0. oup.com

Ring-Opening Reactions in Cyclic Metaphosphates

Cyclic metaphosphates, such as sodium trimetaphosphate (Na₃P₃O₉), are susceptible to ring-opening reactions when exposed to nucleophiles. atamanchemicals.comatamanchemicals.com The most common reaction is hydrolysis, where the P-O-P bridge in the ring is cleaved by water, leading to the formation of the corresponding acyclic sodium triphosphate (H₂Na₃P₃O₁₀). atamanchemicals.comwikipedia.org This process effectively converts the cyclic structure into a linear chain.

The reaction is not limited to water; other nucleophiles can also initiate ring-opening. wikipedia.org For instance, amines are capable of attacking the phosphorus center and breaking the anhydride (B1165640) bond, resulting in a phosphoramidate-terminated linear chain. atamanchemicals.comatamanchemicals.comwikipedia.org The reactivity of the cyclic phosphate ring can be influenced by the presence of metal ions. Studies on related compounds have shown that divalent cations like Mg²⁺ can promote ring-opening reactions, likely by coordinating to the phosphate oxygen atoms and making the phosphorus center more susceptible to nucleophilic attack. unil.chresearchgate.net

Solid-State Structures and Amorphous Phases

Sodium metaphosphate is well-known for its ability to exist in non-crystalline, or amorphous, solid forms. These structures are of significant scientific and industrial interest.

When molten sodium phosphate with a Na₂O:P₂O₅ ratio close to one is rapidly cooled, it forms a vitreous, transparent solid known as glassy sodium metaphosphate or Graham's salt. atamanchemicals.comnih.gov This material is not a single, defined molecule but rather a mixture of polymeric metaphosphates, (NaPO₃)n, with a distribution of chain lengths. atamanchemicals.com The average number of phosphorus atoms in these polyphosphate chains can range from around 25 to virtually infinite. nih.gov The structure consists of long chains of Q² phosphate tetrahedra, which are PO₄ units linked to two other phosphate units. unt.eduaip.org

This amorphous solid is typically available as a colorless powder, flakes, or glass-like particles. atamanchemicals.comnih.gov It is characterized by its high solubility in water, although the dissolution rate can be slow. atamanchemicals.com The resulting aqueous solution is slightly acidic. atamanchemicals.com Glassy sodium polyphosphate is also hygroscopic, meaning it readily absorbs moisture from the air, becoming sticky. atamanchemicals.comatamanchemicals.com

Amorphous sodium metaphosphate is metastable and will transition to a more stable crystalline state upon heating, a process known as devitrification. csic.es The specific pathway of this crystallization can involve intermediate phases. For example, in studies of amorphous composites containing sodium phosphate, thermal treatment first leads to the loss of water and the formation of crystalline phases like sodium dihydrogen phosphate (NaH₂PO₄) and disodium (B8443419) dihydrogen diphosphate (B83284) (Na₂H₂P₂O₇). nih.gov As the temperature is increased further, these intermediates convert into crystalline sodium metaphosphate. nih.gov The final product at sufficiently high temperatures (e.g., 550 °C) is crystalline sodium metaphosphate. nih.gov

The ease with which sodium metaphosphate forms a glass from its melt is a subject of detailed scientific study. researchgate.net Its good glass-forming ability (GFA) is governed by a combination of thermodynamic and kinetic factors. researchgate.netnih.gov

One key factor is the significant structural difference between the atomic organization in the disordered glassy state and the ordered structure of the stable crystalline form. csic.es For NaPO₃, these structures are extremely different, which kinetically hinders the rearrangement of the melt into an ordered crystal lattice upon cooling, thus favoring glass formation. csic.es

Thermodynamic and kinetic parameters provide a quantitative explanation for NaPO₃'s excellent GFA. researchgate.net Despite having a relatively high fragility (a measure of how rapidly the viscosity of a liquid changes with temperature near the glass transition), it has a very low critical cooling rate (Rc) required to bypass crystallization. researchgate.net This good GFA is attributed to its impressive viscosity at the liquidus temperature (ηL) and a low entropy of fusion (ΔSm). researchgate.net A high melt viscosity slows down the atomic diffusion necessary for crystal nucleation and growth, while a low entropy of fusion reduces the thermodynamic driving force for crystallization. researchgate.netnih.gov

Table 1: Thermodynamic and Kinetic Parameters for Sodium Metaphosphate (NaPO₃) Glass Formation

| Parameter | Description | Value | Reference |

| Critical Cooling Rate (Rc) | The minimum cooling rate required to avoid crystallization. | ~0.5 K/s | researchgate.net |

| Fragility (m-index) | Indicates how rapidly a liquid's viscosity changes near the glass transition temperature. | 83 ± 3 | researchgate.net |

| Glass Transition Temp. (Tg) | The temperature at which a supercooled liquid becomes a glass. | 295°C - 470°C | jmsse.inresearchgate.net |

| Liquidus Viscosity (ηL) | The viscosity of the melt at its melting temperature. | High | researchgate.net |

| Entropy of Fusion (ΔSm) | The change in entropy when the material melts. | Low | researchgate.net |

Coordination Chemistry of Sodium Metaphosphate with Metal Ions

In its polymeric form, sodium metaphosphate is an effective chelating agent, capable of forming stable, soluble complexes with various metal ions.

Polymeric sodium metaphosphate, often referred to as sodium hexametaphosphate (SHMP) in industrial contexts, readily interacts with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). atamanchemicals.comatamanchemicals.com The primary mechanism of this interaction is sequestration, or the formation of stable, soluble complexes. atamanchemicals.comatamanchemicals.comdntb.gov.ua The long polyphosphate chain can wrap around and bind to the metal cations, effectively isolating them within the solution. atamanchemicals.comchemicalbook.com

This chelating ability is particularly important in preventing the formation and precipitation of insoluble compounds. dntb.gov.uamdpi.comresearchgate.net For example, in alkaline aqueous solutions, Mg²⁺ and Ca²⁺ can form hydrophilic precipitates like magnesium hydroxide (B78521) (Mg(OH)₂). dntb.gov.uamdpi.comresearchgate.net The addition of sodium metaphosphate prevents this by reacting with the Ca²⁺ and Mg²⁺ ions to form soluble complexes, thereby reducing the concentration of free ions available to form precipitates. dntb.gov.uamdpi.comresearchgate.net This interaction is driven by both electrostatic forces and chelation with the calcium or magnesium ions. researchgate.net The complexes formed with divalent metal ions are noted to be more stable than those formed with monovalent ions. atamanchemicals.com

Table 2: Summary of Sodium Metaphosphate Interactions with Divalent Cations

| Cation | Interaction Mechanism | Outcome | Reference |

| Ca²⁺ | Sequestration / Chelation | Formation of soluble complexes; prevention of calcium salt precipitation. | dntb.gov.uamdpi.comresearchgate.netresearchgate.net |

| Mg²⁺ | Sequestration / Chelation | Formation of soluble complexes; prevention of Mg(OH)₂ precipitation. | dntb.gov.uamdpi.comresearchgate.net |

Complexation with Transition Metals and Network Modification (e.g., Ni, Co, Ga, W, Fe)

The incorporation of transition metal oxides into sodium metaphosphate glass significantly alters the glass network structure and its macroscopic properties. These metals can act as network modifiers or intermediates, creating new bonding arrangements and influencing the degree of polymerization of the phosphate chains. The specific coordination environment adopted by the transition metal ion is a critical factor in determining the nature and extent of these modifications.

Nickel (Ni)

When nickel oxide (NiO) is introduced into sodium metaphosphate glass, Ni²⁺ ions primarily assume an octahedral coordination ([NiO₆]) within the glass matrix. researchgate.netiaea.orgmedjchem.comnih.govresearchgate.net Spectroscopic studies, including X-ray Absorption Fine Structure (XAFS), confirm this six-fold coordination with an average Ni-O bond distance of approximately 2.06 Å. researchgate.net The presence of these [NiO₆] groups acts as a chromophore, leading to a color change from yellow to orange-brown as the NiO concentration increases. researchgate.net

The introduction of nickel strengthens the glass network. This is evidenced by an increase in the glass transition temperature (Tg) and improved chemical durability when Ni²⁺ replaces other ions like Mg²⁺. medjchem.com The strengthening effect is attributed to the formation of more covalent Ni-O bonds compared to Mg-O bonds, which increases the rigidity of the structure. medjchem.com As more NiO is added, the connectivity of the [NiO₆] octahedra increases, further modifying the network. researchgate.net Raman and E.S.R. spectroscopic measurements confirm the presence of nickel predominantly as Ni²⁺ ions in an octahedral state. nih.gov

Cobalt (Co)

Cobalt ions (Co²⁺) in phosphate-based glasses can exist in both tetrahedral and octahedral coordination environments, and the balance between these two states influences the glass properties. scirp.orgjksus.orgresearchgate.netresearchgate.net The introduction of cobalt oxide (CoO) can induce significant structural reorganization, promoting the polymerization of orthophosphate units towards pyrophosphate chains (mixed Q¹-Q² units). scirp.orgscirp.org This structural change enhances the network's connectivity.

Functionally, increasing the CoO content at the expense of Na₂O has been shown to improve the chemical durability of the glass. scirp.org This improvement is accompanied by a notable increase in the glass transition temperature, indicating a more robust and thermally stable network structure. scirp.orgscirp.org The formation of strong metal-oxygen-phosphorus (Co-O-P) bonds reinforces the glass network. scirp.org

Gallium (Ga)

Gallium oxide (Ga₂O₃) behaves as an intermediate oxide in phosphate glasses, meaning it can act as both a network modifier and a network former depending on the glass composition. core.ac.ukresearchgate.net In sodium metaphosphate glasses, gallium generally prefers a six-fold coordination, especially at lower concentrations. core.ac.ukresearchgate.net These six-coordinated gallium atoms link to the phosphate chains, increasing the dimensionality and cross-linking of the glassy network. researchgate.net

The insertion of Ga₂O₃ significantly impacts macroscopic properties such as density and glass transition temperature. researchgate.net At low concentrations, Ga³⁺ ions coordinate with oxygens from the phosphate chains. However, as the concentration of Ga₂O₃ increases, the formation of Ga-O-Ga linkages becomes more prevalent, which can eventually inhibit glass formation. researchgate.net

Tungsten (W)

The addition of tungsten trioxide (WO₃) to sodium metaphosphate glass causes a depolymerization of the phosphate network. researchgate.net At lower WO₃ concentrations, tungsten atoms are linked to non-bridging oxygen atoms, forming W-O⁻ or W=O bonds. researchgate.net This suggests that the network modifier (Na₂O) is shared between both the phosphate and tungstate (B81510) structural units.

As the WO₃ content increases beyond approximately 30 mol%, the formation of W-O-W bonds is observed. researchgate.net This indicates the creation of clusters composed of WO₆ units, which significantly alters the network structure. researchgate.net The incorporation of WO₃ generally leads to an increase in the density and thermal stability of the glass. researchgate.netscispace.com The presence of various tungsten oxidation states (W³⁺, W⁴⁺, W⁵⁺, W⁶⁺) can also be observed, influencing the optical properties of the glass. scispace.com

Iron (Fe)

The incorporation of iron oxide (Fe₂O₃) into sodium phosphate glass leads to a distinct structural transition from a chain-like metaphosphate structure to a pyrophosphate structure, which consists of shorter phosphate chains. capes.gov.br The iron ions play a crucial role in forming strong P-O-Fe cross-links between these shorter pyrophosphate units. capes.gov.brscirp.org These bonds are more resistant to hydration than the P-O-P bonds they replace, thereby enhancing the chemical durability of the glass. scirp.org

Studies using X-ray and neutron diffraction show that the Fe-O coordination number decreases from about 5.7 to 4.8 as the concentration of iron increases. worktribe.comkent.ac.ukresearchgate.net The glass structure consists of a phosphate tetrahedral network composed of metaphosphate chains and pyrophosphate units, with non-bridging oxygens available to coordinate with both Na⁺ and Fe cations. worktribe.comkent.ac.ukresearchgate.net

Research Findings on Transition Metal Complexation

| Transition Metal | Predominant Coordination Environment | Effect on Phosphate Network | Impact on Glass Properties | Key Research Findings |

|---|---|---|---|---|

| Nickel (Ni) | Octahedral [NiO₆] researchgate.netiaea.orgresearchgate.net | Strengthens network via covalent Ni-O-P bonds. medjchem.com Increased connectivity of [NiO₆] polyhedra with higher concentration. researchgate.net | Increases glass transition temperature (Tg) and chemical durability. medjchem.com | Average Ni-O bond distance is ~2.06 Å. researchgate.net |

| Cobalt (Co) | Octahedral and Tetrahedral scirp.orgresearchgate.net | Promotes polymerization from orthophosphate (Q⁰) to pyrophosphate (Q¹) units. scirp.org | Increases Tg and improves chemical durability. scirp.orgscirp.org | Co²⁺ can exist in dual coordination states, influencing the ligand field. jksus.orgresearchgate.net |

| Gallium (Ga) | Six-fold coordination in metaphosphate compositions. core.ac.ukresearchgate.net | Acts as an intermediate oxide. Increases network dimensionality via P-O-Ga linkages. researchgate.net Forms Ga-O-Ga bonds at higher concentrations. researchgate.net | Significantly affects Tg and density. researchgate.net | Can serve as both a network former and a network modifier. core.ac.uk |

| Tungsten (W) | Octahedral (WO₆ clusters) at high concentrations. researchgate.net | Causes depolymerization of phosphate chains. researchgate.net Forms W-O-W bonds at >30 mol% WO₃. researchgate.net | Increases density and thermal stability. researchgate.netscispace.com | Multiple oxidation states (W³⁺ to W⁶⁺) can coexist. scispace.com |

| Iron (Fe) | Coordination number decreases from 5.7 to 4.8 with increasing Fe content. worktribe.comkent.ac.uk | Depolymerizes metaphosphate chains into pyrophosphate units. capes.gov.br Strengthens cross-linking via P-O-Fe bonds. capes.gov.brscirp.org | Enhances chemical durability due to water-resistant Fe-O-P bonds. scirp.org | The structure consists of metaphosphate chains and pyrophosphate units. worktribe.comkent.ac.uk |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, element-specific tool for investigating the local structure of sodium metaphosphate. By probing the magnetic environments of nuclei like ³¹P and ²³Na, it provides quantitative insights into the phosphate (B84403) network and the role of the sodium cations.

Solid-state ³¹P Magic Angle Spinning (MAS) NMR is exceptionally effective for characterizing the phosphate network structure. nih.gov The high natural abundance (100%) and high gyromagnetic ratio of the ³¹P nucleus result in excellent NMR sensitivity, while its broad chemical shift range allows for the clear separation and identification of different phosphorus environments. mdpi.com

The structure of phosphate glasses and crystals is often described using the Qⁿ notation, where 'n' represents the number of bridging oxygen atoms connecting a given PO₄ tetrahedron to neighboring phosphate units. For sodium metaphosphate systems, the following units are typically observed:

Q⁰ : Isolated orthophosphate units (PO₄³⁻), not part of a chain.

Q¹ : Terminal or end-groups of a phosphate chain (pyrophosphates). researchgate.net

Q² : Middle groups within a phosphate chain. researchgate.net

Q³ : Branching points where a phosphate tetrahedron is linked to three others.

³¹P MAS NMR spectra can distinguish between these units based on their distinct chemical shifts. researchgate.net In pure sodium metaphosphate glass, which theoretically consists of infinite chains, the spectra are dominated by a prominent signal around -20 ppm corresponding to Q² groups. researchgate.netarxiv.org The presence of other species, such as Q¹ units (appearing between 0 and -10 ppm), indicates chain termination or the presence of shorter polyphosphate chains. researchgate.netresearchgate.net The relative integration of the signals corresponding to these different Qⁿ species allows for the quantitative determination of their populations. This data can then be used to calculate the average phosphate chain length within the material, a crucial parameter for understanding its physical and chemical properties. bham.ac.ukmdpi.com Simple techniques like titration and ³¹P-NMR spectroscopy can be effective in ascertaining the structure and average chain length of condensed phosphates. bham.ac.uk

Table 1: Typical ³¹P MAS NMR Chemical Shifts for Phosphate Qⁿ Units in Phosphate Glasses

| Phosphate Unit | Description | Typical Chemical Shift (ppm) |

| Q⁰ | Orthophosphate (isolated tetrahedra) | ~5 ppm |

| Q¹ | End-groups (diphosphates/pyrophosphates) | -5 to -10 ppm researchgate.netresearchgate.net |

| Q² | Middle-groups (metaphosphate chains) | -20 to -23 ppm researchgate.netresearchgate.net |

| Q³ | Branching points (ultraphosphates) | ~ -30 ppm researchgate.net |

While ³¹P NMR elucidates the phosphate backbone, ²³Na MAS NMR provides critical information about the environment of the charge-compensating sodium cations. The technique is sensitive to the local coordination and symmetry of the Na⁺ sites. nih.gov In complex structures, multiple, crystallographically distinct cation sites can exist, which ²³Na MAS NMR can resolve. nih.goviaea.org

While 1D MAS NMR identifies and quantifies local environments, multi-nuclear and two-dimensional (2D) NMR techniques are required to establish the spatial proximity and connectivity between different atomic sites. These advanced experiments provide a more complete picture of the medium-range order. unt.edu

Techniques that reintroduce the through-space dipole-dipole coupling between nuclei are particularly useful. unt.edu Methods like Rotational Echo Double Resonance (REDOR) and Rotational Echo Adiabatic Passage Double Resonance (REAPDOR) can probe heteronuclear connectivities, for example, between ³¹P and ²⁷Al in aluminophosphate systems, to quantify the extent of Al-O-P linkages. acs.org The principles are directly applicable to probing ³¹P-²³Na connectivities in sodium metaphosphate. Homonuclear correlation experiments, such as two-dimensional radio-frequency dipolar recoupling (2D RFDR), can establish the proximity between phosphorus nuclei, helping to distinguish between phosphate chains and ring structures. unt.edu These multi-dimensional approaches are invaluable for moving beyond a simple description of individual sites to a comprehensive topological and structural model of the metaphosphate network. acs.orgucdavis.edu

Table 2: Advanced NMR Techniques for Structural Connectivity in Phosphates

| Technique | Nuclei Probed (Example) | Information Gained |

| REDOR / REAPDOR | ³¹P{²⁷Al}, ³¹P{²³Na} | Quantifies heteronuclear connectivities and distances (e.g., P-O-Al, P-O-Na). acs.org |

| 2D RFDR | ³¹P-³¹P | Probes homonuclear (P-P) spatial proximity to define chain and ring motifs. unt.edu |

| MQMAS | ²³Na, ²⁷Al, ¹⁷O | Provides high-resolution spectra of quadrupolar nuclei, resolving overlapping sites. cas.czresearchgate.net |

X-ray Diffraction (XRD) and Scattering

X-ray diffraction (XRD) is a cornerstone technique for structural analysis, capable of providing information on both crystalline and amorphous materials. The choice of experimental setup determines the type of information that can be extracted.

For amorphous systems like sodium metaphosphate glass, conventional XRD reveals only broad "halo" patterns, indicating a lack of long-range periodic order. researchgate.net However, high-energy X-ray diffraction, often performed at synchrotron sources, provides significantly more detailed information about the short- and medium-range order. researchgate.netdesy.de The use of high-energy photons (e.g., >100 keV) allows access to a wide range of momentum transfer (Q), which is essential for calculating the pair distribution function (PDF). desy.deund.edu

The PDF provides a map of interatomic distances and coordination numbers. In studies of doped sodium metaphosphate glasses, this technique has enabled the clear separation and observation of first-neighbor correlations such as P-O, Na-O, and O-O distances. researchgate.net High-resolution data from these experiments have successfully resolved two distinct P-O distances in sodium iron phosphate glasses, corresponding to different types of oxygen bonding. kent.ac.uk This level of detail is critical for building and validating accurate atomic-scale models of glass structures. und.edu

Table 3: Representative Structural Parameters from High-Energy XRD on Phosphate Glasses

| Atomic Pair | Interatomic Distance (Å) | Coordination Number | Reference |

| P-O | ~1.48 - 1.59 | ~4 | kent.ac.uk |

| Na-O | Variable | ~5 | kent.ac.uk |

| Fe-O | Variable | 4.8 - 5.7 | kent.ac.uk |

| Ni-O | Variable | ~6 | researchgate.net |

For crystalline forms of sodium metaphosphate and its derivatives, powder X-ray diffraction coupled with Rietveld refinement is the definitive method for phase identification and structure solution. researchgate.net The Rietveld method is a powerful analytical procedure that fits a calculated theoretical diffraction pattern, based on a structural model, to the experimentally measured pattern. profex-xrd.orgutoledo.edu By minimizing the difference between the calculated and observed patterns through a least-squares approach, a wide range of crystallographic parameters can be refined. profex-xrd.org

This technique is used for two primary purposes:

Quantitative Phase Analysis: In a multiphase sample, Rietveld refinement can determine the precise amount of each crystalline phase present. nih.govcrystalimpact.compnnl.gov

Crystal Structure Solution and Refinement: For a known or new crystalline phase, the refinement process can determine or optimize structural parameters such as the space group, lattice parameters (unit cell dimensions), atomic coordinates within the unit cell, and site occupancy factors. researchgate.netprofex-xrd.org